3-Bromo-5-chloro-2-(difluoromethyl)pyridine
Overview
Description
3-Bromo-5-chloro-2-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrClF2N. It is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-(difluoromethyl)pyridine typically involves halogenation reactions. One common method includes the bromination and chlorination of 2-(difluoromethyl)pyridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-chloro-2-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(difluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-5-(difluoromethyl)pyridine
- 2-Bromo-5-chloropyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-chloro-2-(difluoromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-bromo-5-chloro-2-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-1-3(8)2-11-5(4)6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBVLTIEQDPSQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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